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Compound of Interest

Compound Name: N-Methyl-dosimertinib-d5

Cat. No.: B12396201

An In-depth Technical Guide to N-Methyl-
dosimertinib-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-dosimertinib-d5 is a deuterated analog of a metabolite of Dosimertinib. Dosimertinib
is a deuterated form of Osimertinib, a third-generation epidermal growth factor receptor (EGFR)
tyrosine kinase inhibitor (TKI). Osimertinib is a crucial therapeutic agent in the treatment of non-
small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the
T790M resistance mutation. The incorporation of deuterium in these molecules is a strategy to
alter their pharmacokinetic profiles, potentially enhancing their metabolic stability and
therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure,
properties, and the mechanistic context of N-Methyl-dosimertinib-d5, along with relevant
experimental protocols and pathway diagrams.

Chemical Structure and Properties

The precise publicly available data for N-Methyl-dosimertinib-d5 is limited. However, based
on its nomenclature and the known metabolism of its parent compounds, a putative structure
can be proposed. The core structure is based on the pyrimido[5,4-b]indole scaffold,
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characteristic of this class of EGFR inhibitors. The "d5" designation indicates the presence of
five deuterium atoms, which are strategically placed to influence the molecule's metabolism.

Table 1: Chemical and Physical Properties of N-Methyl-dosimertinib-d5

Property Value Source
CAS Number 2719690-98-7 [1]

Molecular Formula C28H28DsN702 Inferred
Molecular Weight Approximately 504.64 g/mol Inferred

Inferred based on parent
IUPAC Name N/A
structure.

Inferred based on parent
Canonical SMILES N/A
structure.

Physical Appearance Typically a solid. N/A

Expected to be soluble in
Solubility organic solvents like DMSO N/A

and methanol.

Store at -20°C or -80°C,
Storage Conditions protected from light and General recommendation

moisture.

Note: Some properties are inferred due to the limited availability of public data for this specific
deuterated metabolite.

Mechanism of Action and Signaling Pathway

The mechanism of action of N-Methyl-dosimertinib-d5 is intrinsically linked to its parent
compound, Dosimertinib, which functions as an irreversible inhibitor of mutant EGFR. By
covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase
domain, it blocks the downstream signaling pathways that drive tumor cell proliferation and
survival.[2][3] The primary signaling cascades inhibited are the PISBK/AKT/mTOR and
RAS/RAF/MEK/ERK pathways.
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Experimental Protocols

Detailed experimental protocols for N-Methyl-dosimertinib-d5 are not publicly available.
However, based on standard methodologies for characterizing tyrosine kinase inhibitors and
their metabolites, the following protocols can be outlined.

In Vitro Metabolism Assay using Human Liver
Microsomes

This protocol is designed to assess the metabolic stability of N-Methyl-dosimertinib-d5.
Materials:

e N-Methyl-dosimertinib-d5

e Human Liver Microsomes (HLMSs)

 NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate
dehydrogenase)

e Phosphate buffer (pH 7.4)

o Acetonitrile with an internal standard (e.g., a structurally similar, stable isotope-labeled
compound)

Incubator, centrifuge, and LC-MS/MS system

Procedure:

Prepare a stock solution of N-Methyl-dosimertinib-d5 in a suitable organic solvent (e.g.,
DMSO).

In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C.

Add N-Methyl-dosimertinib-d5 to the HLM suspension to initiate the reaction.

Start the metabolic reaction by adding the NADPH regenerating system.
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» At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold
acetonitrile containing the internal standard.

e Vortex and centrifuge the samples to precipitate proteins.

o Transfer the supernatant for LC-MS/MS analysis to quantify the remaining amount of N-
Methyl-dosimertinib-d5.

e The rate of disappearance of the parent compound is used to calculate metabolic stability
parameters like half-life and intrinsic clearance.

Quantification in Biological Matrices by LC-MS/MS

This protocol outlines a general method for the quantification of N-Methyl-dosimertinib-d5 in
plasma for pharmacokinetic studies.

Materials:

Plasma samples containing N-Methyl-dosimertinib-d5

Internal Standard (IS) solution

Protein precipitation solvent (e.g., acetonitrile or methanol)

LC-MS/MS system with a suitable C18 column

Procedure:

e Sample Preparation:

o

Thaw plasma samples on ice.

[e]

To a 100 pL aliquot of plasma, add the IS solution.

o

Add 300 pL of ice-cold protein precipitation solvent.

Vortex for 1 minute.

[¢]

[¢]

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
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o Transfer the supernatant to a new tube for analysis.

e LC-MS/MS Analysis:

[e]

Inject the prepared sample onto the LC-MS/MS system.

o Use a gradient elution with mobile phases such as water with 0.1% formic acid and
acetonitrile with 0.1% formic acid.

o The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect
the specific parent-to-daughter ion transitions for N-Methyl-dosimertinib-d5 and the IS.

o Quantify the analyte by comparing the peak area ratio of the analyte to the IS against a
standard curve.
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Bioanalytical Workflow for N-Methyl-dosimertinib-d5 Quantification
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LC-MS/MS Quantification Workflow

Western Blot Analysis of EGFR Pathway Modulation

This protocol is to assess the effect of N-Methyl-dosimertinib-d5 on the phosphorylation of
EGFR and downstream targets like ERK.

Materials:
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e NSCLC cell line (e.g., H1975 with L858R/T790M mutation)

¢ N-Methyl-dosimertinib-d5

o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o Protein assay kit (e.g., BCA)

o SDS-PAGE gels, transfer apparatus, and membranes (e.g., PVDF)

e Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-ERK, anti-total ERK, and a loading
control like anti-GAPDH)

e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
Procedure:
e Cell Treatment:
o Plate H1975 cells and grow to 70-80% confluency.
o Treat cells with varying concentrations of N-Methyl-dosimertinib-d5 for a specified time.
e Protein Extraction:

Wash cells with ice-cold PBS.

[e]

(¢]

Lyse cells with lysis buffer on ice.

[¢]

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

[¢]

Determine protein concentration using a BCA assay.
» Western Blotting:

o Denature protein samples by boiling in Laemmli buffer.
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o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% BSA or non-fat milk in TBST.

o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash and incubate with HRP-conjugated secondary antibodies.

o Detect the signal using a chemiluminescent substrate and an imaging system.

o Quantify band intensities and normalize the phosphorylated protein levels to total protein
and the loading control.

Conclusion

N-Methyl-dosimertinib-d5, as a deuterated metabolite of the potent EGFR inhibitor
Dosimertinib, is a compound of significant interest for researchers in oncology and drug
development. Its study can provide valuable insights into the metabolism, pharmacokinetics,
and activity of deuterated drugs. The provided information and protocols serve as a
foundational guide for the investigation of this and similar compounds. Further research is
warranted to fully elucidate its specific properties and potential therapeutic relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12396201#n-methyl-dosimertinib-d5-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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